molecular formula C23H21NO4 B554587 Cbz-4-biphenyl-L-ala CAS No. 270568-72-4

Cbz-4-biphenyl-L-ala

Número de catálogo: B554587
Número CAS: 270568-72-4
Peso molecular: 375.4 g/mol
Clave InChI: ZZIBVIHXEMIHEQ-NRFANRHFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cbz-4-biphenyl-L-ala, also known as carbobenzoxy-4-biphenyl-L-alanine, is an organic compound with the chemical formula C23H21NO4. It is a solid, typically appearing as white crystals or crystalline powder. This compound is primarily used in pharmaceutical synthesis and organic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cbz-4-biphenyl-L-ala can be synthesized through various methods. One common approach involves the protection of the amino group of 4-biphenyl-L-alanine with a carbobenzoxy (Cbz) group. This protection is typically achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Cbz-4-biphenyl-L-ala undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Pharmacological Applications

Muscarinic Receptor Antagonism
Cbz-4-biphenyl-L-alanine has been identified as a potent muscarinic receptor antagonist. This property is particularly beneficial in treating respiratory disorders such as chronic obstructive pulmonary disease (COPD) and asthma. The compound acts by blocking the muscarinic receptors, leading to bronchodilation and reduced airway resistance. Research indicates that compounds with this structure can be formulated for inhalation, allowing for targeted delivery while minimizing systemic side effects such as dry mouth and cardiovascular issues .

Bronchodilation and Respiratory Therapy
The pharmacological profile of Cbz-4-biphenyl-L-alanine suggests its efficacy in producing bronchodilation. Studies have shown that it can be administered in a way that allows for once-daily dosing due to its long duration of action, which enhances patient compliance compared to traditional therapies requiring multiple daily doses .

Drug Development

Research Tool for Biological Systems
Beyond its therapeutic applications, Cbz-4-biphenyl-L-alanine serves as a valuable research tool in pharmacological studies. Its ability to selectively antagonize muscarinic receptors makes it instrumental in exploring the biological systems involving cholinergic signaling pathways. This capability facilitates the discovery of new chemical entities with similar or improved pharmacological profiles .

Synthesis and Modification
The synthesis of Cbz-4-biphenyl-L-alanine can be achieved through various methodologies, including modifications of existing biphenyl compounds. The ability to alter the biphenyl structure can lead to derivatives with enhanced activity or reduced side effects, making it an attractive candidate for further drug development .

Case Studies

Therapeutic Efficacy in COPD
In clinical studies, compounds similar to Cbz-4-biphenyl-L-alanine have demonstrated significant improvements in lung function metrics among COPD patients. For instance, a study highlighted the effectiveness of inhaled muscarinic antagonists in reducing exacerbations and improving quality of life in individuals with moderate to severe COPD .

Innovative Drug Formulations
Recent innovations have focused on formulating Cbz-4-biphenyl-L-alanine into novel delivery systems that enhance bioavailability and target specificity. One such formulation involves encapsulating the compound within nanoparticles designed for pulmonary delivery, which has shown promising results in preclinical trials .

Mecanismo De Acción

The mechanism of action of Cbz-4-biphenyl-L-ala involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The compound’s effects are mediated through pathways that regulate protein synthesis and degradation .

Comparación Con Compuestos Similares

Similar Compounds

    Cbz-4-biphenyl-D-ala: A stereoisomer with similar properties but different biological activity.

    Cbz-4-biphenyl-L-valine: Another Cbz-protected amino acid with a different side chain.

    Cbz-4-biphenyl-L-leucine: Similar in structure but with a bulkier side chain.

Uniqueness

Cbz-4-biphenyl-L-ala is unique due to its specific structure, which combines the biphenyl group with the protected amino acid. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Actividad Biológica

Cbz-4-biphenyl-L-ala, also known as carbobenzoxy-4-biphenyl-L-alanine, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and drug development. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, often involving the acylation of L-alanine derivatives with biphenyl-based reagents. This compound exhibits a molecular formula of C23H21NO4 and is characterized by its biphenyl structure which may enhance its binding affinity to biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound analogs. For instance, derivatives have been tested against several cancer cell lines, including MDA-MB 231 (breast cancer) and HeLa (cervical cancer). The compounds demonstrated varying degrees of cytotoxicity, with IC50 values ranging from 8.39 µM to 23.94 µM, indicating significant activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of this compound Analogues

CompoundCell LineIC50 (µM)
This compoundMDA-MB 2319.85 - 23.94
This compoundHeLa8.39 - 11.70
DoxorubicinMDA-MB 2310.89
DoxorubicinHeLa1.68

The binding affinity studies showed that these compounds have a higher affinity for tubulin compared to traditional agents, suggesting a potential mechanism involving inhibition of microtubule polymerization, akin to combretastatin analogs .

The primary mechanism by which this compound exerts its antitumor effects is through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The structure-activity relationship (SAR) analyses have indicated that modifications in the biphenyl moiety can significantly affect the compound's potency and selectivity .

In Vitro Studies

In vitro assays have shown that this compound derivatives exhibit selective toxicity towards cancer cells while sparing normal cells such as HEK-293. This selectivity is crucial for minimizing side effects in therapeutic applications .

In Vivo Studies

While in vitro results are promising, further research is required to evaluate the in vivo efficacy and safety profiles of this compound. Preliminary animal studies indicate potential for tumor regression; however, detailed pharmacokinetic and toxicological assessments are necessary for clinical translation.

Propiedades

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIBVIHXEMIHEQ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.